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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the electrophysiological effects of two

sodium channel modulating compounds, AZD-1305 and ranolazine. The information presented

is collated from preclinical studies to support further research and drug development in the field

of cardiac arrhythmias.

Introduction
AZD-1305 is an investigational antiarrhythmic agent known for its combined ion channel

blocking properties, exhibiting a preferential effect on atrial tissue.[1][2] Ranolazine is an

approved antianginal medication that also displays antiarrhythmic effects, primarily through the

inhibition of the late sodium current (INaL).[3][4] Both compounds have garnered interest for

their potential in managing atrial fibrillation, yet their precise mechanisms and profiles of

sodium channel blockade exhibit notable differences. This guide aims to dissect these

differences through a comparative analysis of their effects on sodium channel kinetics,

supported by experimental data and detailed methodologies.

Mechanism of Action on Sodium Channels
Both AZD-1305 and ranolazine exert their primary effects by interacting with voltage-gated

sodium channels (Nav), particularly the cardiac isoform Nav1.5. However, their mechanisms of

blockade and selectivity differ significantly.
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Ranolazine is characterized by its potent and selective inhibition of the late sodium current

(INaL) over the peak sodium current (INaP).[3][4] The late sodium current, which can be

pathologically enhanced in conditions like ischemia and heart failure, contributes to intracellular

sodium and subsequent calcium overload, leading to arrhythmias. Ranolazine's inhibition of

INaL is use-dependent, meaning its blocking effect is more pronounced at higher heart rates.[5]

It primarily binds to the open and inactivated states of the sodium channel.[6] The atrial

selectivity of ranolazine is attributed to the distinct electrophysiological properties of atrial

myocytes, including a more negative resting membrane potential and a different inactivation

gating profile compared to ventricular myocytes.[4][6][7]

AZD-1305, in contrast, is a multi-ion channel blocker that affects not only sodium channels but

also potassium and calcium channels.[1][8] Its effect on sodium channels is notable for its

atrial-predominant blockade of both peak and late sodium currents.[2][9] A key distinction from

ranolazine is that AZD-1305 exhibits significant tonic block, meaning it can bind to the resting

state of the sodium channel, in addition to use-dependent block.[2] This combined effect

contributes to its potent and atrial-selective antiarrhythmic properties.[9][10]

Quantitative Comparison of Sodium Channel
Blockade
The following tables summarize the half-maximal inhibitory concentrations (IC50) of AZD-1305
and ranolazine on peak and late sodium currents as reported in various preclinical studies. It is

important to note that direct comparisons of IC50 values should be made with caution due to

variations in experimental conditions across different studies.
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Drug Current
Species/Cell
Line

IC50 Reference

AZD-1305
Late INa

(INalate)

Dog

Cardiomyocytes
4.3 µM [11][12]

Peak INa

(INapeak)

Dog

Cardiomyocytes
66 µM [11][12]

Ranolazine
Late INa

(INalate)

HEK293 cells

(R1623Q mutant)
1.9 µM (at 5 Hz) [5]

Peak INa

(INapeak)

HEK293 cells

(WT)
154 µM (at 5 Hz) [5]

Peak INa

(INapeak)

Canine Atrial

Myocytes
285 µM [3]

Peak INa

(INapeak)

Canine

Ventricular

Myocytes

286 µM [3]

Experimental Protocols
The following section details a representative experimental protocol for assessing the effects of

AZD-1305 and ranolazine on sodium channels using whole-cell patch-clamp electrophysiology.

This protocol is a composite of methodologies reported in the cited literature.

Cell Preparation
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac

sodium channel α-subunit (hNav1.5) are cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin

(100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at

37°C in a humidified atmosphere of 5% CO2.

Cell Dissociation: For electrophysiological recordings, cells are dissociated using a non-

enzymatic cell dissociation solution or brief exposure to trypsin-EDTA. Dissociated cells are
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then plated onto glass coverslips and allowed to adhere for at least 1-2 hours before

recording.

Electrophysiological Recording
Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

The pH is adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The

pH is adjusted to 7.2 with CsOH.

Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using an amplifier

(e.g., Axopatch 200B) and a data acquisition system (e.g., pCLAMP software). Borosilicate

glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.

Voltage Protocols:

Peak Sodium Current (INaP): From a holding potential of -120 mV, cells are depolarized to

a range of test potentials (e.g., -80 mV to +40 mV in 10 mV increments) for 50 ms.

Late Sodium Current (INaL): To measure the late component, a longer depolarizing pulse

(e.g., 500 ms) to a potential of -20 mV is applied from a holding potential of -120 mV. The

late current is typically measured as the mean current during the last 100 ms of the pulse.

Use-Dependency: To assess use-dependent block, a train of depolarizing pulses (e.g., 20

pulses at 2 Hz or 5 Hz) is applied. The peak current of each pulse is measured and

normalized to the peak current of the first pulse.

State-Dependence (Inactivated State): The voltage dependence of steady-state

inactivation is determined by applying a 500 ms prepulse to various potentials (e.g., -140

mV to -40 mV) followed by a test pulse to -20 mV.

Data Analysis
Current amplitudes are measured and analyzed using electrophysiology software.
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IC50 values are determined by fitting the concentration-response data to a Hill equation.

Statistical analysis is performed using appropriate tests (e.g., t-test, ANOVA) to determine

the significance of the observed effects.
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Caption: Ranolazine's primary mechanism of action.
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Caption: AZD-1305's multi-channel blocking effects.
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Caption: Workflow for whole-cell patch-clamp experiments.
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Conclusion
AZD-1305 and ranolazine represent two distinct approaches to sodium channel modulation for

the potential treatment of cardiac arrhythmias, particularly atrial fibrillation. Ranolazine's

targeted inhibition of the late sodium current offers a specific mechanism to counteract the

pathological consequences of sodium and calcium overload. In contrast, AZD-1305's broader

ion channel blocking profile, combined with its potent tonic and use-dependent sodium channel

blockade, provides a multi-faceted antiarrhythmic strategy with pronounced atrial selectivity.

The data and protocols presented in this guide are intended to provide a foundation for

researchers to further explore the nuanced differences between these two compounds. A

deeper understanding of their respective interactions with cardiac sodium channels is crucial

for the development of safer and more effective antiarrhythmic therapies. Further head-to-head

comparative studies under identical experimental conditions are warranted to provide a more

definitive comparison of their potencies and electrophysiological signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD1305 - Wikipedia [en.wikipedia.org]

2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in
suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Atrial-Selective Sodium Channel Block Strategy to Suppress Atrial Fibrillation: Ranolazine
versus Propafenone - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Antiarrhythmic Properties of Ranolazine: Inhibition of Atrial Fibrillation
Associated TASK-1 Potassium Channels [frontiersin.org]

5. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Mechanisms of atrial-selective block of Na+ channels by ranolazine: I. Experimental
analysis of the use-dependent block - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://www.benchchem.com/product/b605743?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/AZD1305
https://pubmed.ncbi.nlm.nih.gov/20386458/
https://pubmed.ncbi.nlm.nih.gov/20386458/
https://pubmed.ncbi.nlm.nih.gov/20386458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251016/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01367/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01367/full
https://pubmed.ncbi.nlm.nih.gov/19879541/
https://pubmed.ncbi.nlm.nih.gov/19879541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3197375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3197375/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Mechanisms of atrial-selective block of Na⁺ channels by ranolazine: II. Insights from a
mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker
AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized
rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Atrial-selective prolongation of refractory period with AVE0118 is due principally to
inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

10. Mechanisms Underlying Atrial-Selective Block of Sodium Channels by Wenxin Keli:
Experimental and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Late cardiac sodium current can be assessed using automated patch-clamp - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of AZD-1305 and Ranolazine
on Cardiac Sodium Channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605743#comparative-analysis-of-azd-1305-and-
ranolazine-on-sodium-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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